Cas no 92287-88-2 (3-Ethyl-1H-indole-2-carboxylic acid)

3-Ethyl-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-1H-indole-2-carboxylic acid
- 3-ethyl-1H-indole-2-carboxylic acid(SALTDATA: FREE)
- 2-Carboxy-3-ethylindol
- AKOS006281224
- EN300-336970
- 3-Ethyl-1H-indole-2-carboxylic acid, AldrichCPR
- MFCD09864223
- 3-ETHYL-1H-INDOLE-2-CARBOXYLICACID
- BS-38751
- FT-0720168
- CS-0359847
- SCHEMBL1093663
- Z1198235096
- DTXSID70599911
- Aethylindolcarbonsaure
- 92287-88-2
- DA-18636
-
- MDL: MFCD09864223
- インチ: InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
- InChIKey: XOALTXJYIZPUCD-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C(=O)O)NC2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 189.07900
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 53.09000
- LogP: 2.42850
3-Ethyl-1H-indole-2-carboxylic acid セキュリティ情報
3-Ethyl-1H-indole-2-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Ethyl-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336970-0.1g |
3-ethyl-1H-indole-2-carboxylic acid |
92287-88-2 | 95.0% | 0.1g |
$97.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1245100-5g |
3-ETHYL-1H-INDOLE-2-CARBOXYLIC ACID |
92287-88-2 | 95% | 5g |
$1230 | 2024-06-06 | |
TRC | E902945-500mg |
3-ethyl-1H-indole-2-carboxylic acid |
92287-88-2 | 500mg |
$ 275.00 | 2022-06-05 | ||
Enamine | EN300-336970-0.25g |
3-ethyl-1H-indole-2-carboxylic acid |
92287-88-2 | 95.0% | 0.25g |
$138.0 | 2025-02-20 | |
abcr | AB214114-1 g |
3-Ethyl-1H-indole-2-carboxylic acid; 95% |
92287-88-2 | 1g |
€367.20 | 2023-05-06 | ||
eNovation Chemicals LLC | Y1245100-1g |
3-ETHYL-1H-INDOLE-2-CARBOXYLIC ACID |
92287-88-2 | 95% | 1g |
$320 | 2024-06-06 | |
abcr | AB214114-5 g |
3-Ethyl-1H-indole-2-carboxylic acid; 95% |
92287-88-2 | 5g |
€1067.20 | 2023-05-06 | ||
abcr | AB214114-5g |
3-Ethyl-1H-indole-2-carboxylic acid, 95%; . |
92287-88-2 | 95% | 5g |
€1101.60 | 2025-03-19 | |
abcr | AB214114-1g |
3-Ethyl-1H-indole-2-carboxylic acid, 95%; . |
92287-88-2 | 95% | 1g |
€385.20 | 2025-03-19 | |
Enamine | EN300-336970-5g |
3-ethyl-1H-indole-2-carboxylic acid |
92287-88-2 | 95% | 5g |
$1075.0 | 2023-09-03 |
3-Ethyl-1H-indole-2-carboxylic acid 関連文献
-
Samuel D. Banister,Kaavya Krishna Kumar,Vineet Kumar,Brian K. Kobilka,Sanjay V. Malhotra Med. Chem. Commun. 2019 10 647
3-Ethyl-1H-indole-2-carboxylic acidに関する追加情報
3-Ethyl-1H-indole-2-carboxylic Acid (CAS No. 92287-88-2): A Comprehensive Overview
3-Ethyl-1H-indole-2-carboxylic acid, identified by the CAS registry number CAS No. 92287-88-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely studied due to their unique structural and functional properties. The presence of the ethyl group at the 3-position and the carboxylic acid group at the 2-position introduces distinct chemical characteristics, making it a valuable molecule for various applications.
The indole core of 3-Ethyl-1H-indole-2-carboxylic acid is a bicyclic structure consisting of a six-membered benzene ring fused with a five-membered pyrrole ring. This structure imparts aromatic stability and contributes to its reactivity in chemical reactions. The substitution pattern of this compound—specifically, the ethyl group at position 3 and the carboxylic acid group at position 2—plays a crucial role in determining its physical and chemical properties. The ethyl group introduces electron-donating effects, while the carboxylic acid group imparts acidic properties, making this compound versatile for both synthetic and analytical purposes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Ethyl-1H-indole-2-carboxylic acid. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize its production. These methods not only enhance yield but also minimize reaction time, making them suitable for large-scale manufacturing. The ability to synthesize this compound efficiently has opened new avenues for its application in drug discovery and material synthesis.
In the realm of pharmacology, 3-Ethyl-1H-indole-2-carboxylic acid has shown promise as a lead compound for developing novel therapeutic agents. Its indole core is known to exhibit bioactivity across various biological systems, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have demonstrated that this compound can modulate key signaling pathways involved in inflammation and oxidative stress, making it a potential candidate for treating chronic diseases such as arthritis and neurodegenerative disorders.
Beyond pharmacology, 3-Ethyl-1H-indole-2-carboxylic acid has found applications in materials science, particularly in the development of advanced materials with tailored properties. Its ability to form coordination complexes with metal ions has been exploited in creating metallopolymers and hybrid materials with applications in catalysis and sensing technologies. Researchers have also investigated its use as a building block for constructing supramolecular assemblies, which hold potential for applications in nanotechnology.
The unique combination of structural features and functional groups in 3-Ethyl-1H-indole-2-carboxylic acid makes it an invaluable tool for exploring fundamental chemical concepts. For instance, its reactivity towards nucleophilic aromatic substitution reactions has been extensively studied, providing insights into the electronic effects governing such processes. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, offering new strategies for constructing enantiomerically enriched compounds.
In conclusion, 3-Ethyl-1H-indole-2-carboxylic acid (CAS No. 92287-88-2) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future research and development efforts.
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